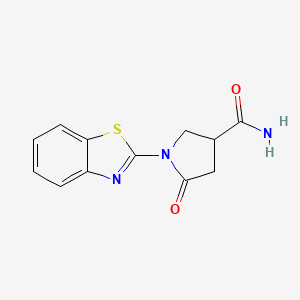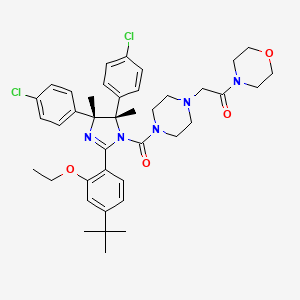
2-(4-((4R,5S)-2-(4-(tert-Butyl)-2-ethoxyphenyl)-4,5-bis(4-chlorophenyl)-4,5-dimethyl-4,5-dihydro-1H-imidazole-1-carbonyl)piperazin-1-yl)-1-morpholinoethanone
Overview
Description
2-(4-((4R,5S)-2-(4-(tert-Butyl)-2-ethoxyphenyl)-4,5-bis(4-chlorophenyl)-4,5-dimethyl-4,5-dihydro-1H-imidazole-1-carbonyl)piperazin-1-yl)-1-morpholinoethanone is a useful research compound. Its molecular formula is C40H49Cl2N5O4 and its molecular weight is 734.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activities
Research has demonstrated the antimicrobial potential of compounds similar to the specified chemical. For instance, Bektaş et al. (2007) synthesized various derivatives of 1,2,4-triazole, showing good to moderate antimicrobial activities against test microorganisms (Bektaş et al., 2007). Similarly, Rajkumar, Kamaraj, and Krishnasamy (2014) reported the synthesis of 1H-imidazol-1-yl ethyl piperazine derivatives with significant antibacterial and antifungal activities (Rajkumar, Kamaraj, & Krishnasamy, 2014).
Photochemical Properties
The chemical structure of the compound suggests potential for photochemical applications. Kravchenko et al. (2018) studied photochemical transformations of similar compounds, providing insights into absorption and fluorescence properties, which could be relevant for developing new photoreactive materials (Kravchenko et al., 2018).
Chemical Sensing
The compound's structure, particularly the presence of imidazole and piperazine rings, indicates potential for chemical sensing. Emandi, Flanagan, and Senge (2018) developed fluorescent imidazole-based sensors for detecting ions like cyanide and mercury, demonstrating the versatility of imidazole derivatives in sensing applications (Emandi, Flanagan, & Senge, 2018).
Synthesis and Characterization
Various synthesis methods and characterizations of similar compounds have been explored. For example, Anisuzzaman et al. (2000) focused on the synthesis of dimethyl derivatives of imidazolinone herbicides, which could provide a basis for understanding the synthetic pathways for related compounds (Anisuzzaman et al., 2000).
Antitubercular Properties
Jallapally et al. (2014) synthesized 2-butyl-4-chloroimidazole based substituted piperazine-thiosemicarbazone hybrids, showcasing potent antitubercular agents. This indicates the potential of similar compounds in medicinal chemistry, particularly in antimycobacterial applications (Jallapally et al., 2014).
Mechanism of Action
Target of Action
The primary targets of the compound, also known as p53 and MDM2 proteins-interaction-inhibitor racemic, are the p53 protein and the MDM2 protein . The p53 protein, encoded by the tumor suppressor gene TP53, is one of the most important tumor suppressor factors in vivo . The MDM2 protein functions both as a ubiquitin ligase that recognizes the N-terminal transactivation domain of p53, leading to its degradation, and as an inhibitor of p53 transcriptional activation .
Mode of Action
The compound acts as an inhibitor that binds to the p53-binding domain of MDM2, aiming to disrupt the binding of MDM2 to p53 . This disruption blocks the degradation of p53, which then results in the induction of apoptosis of tumor cells, reversal of the immunosuppressive microenvironment, and triggering of immunogenic cell death .
Biochemical Pathways
The compound affects the p53-MDM2 negative feedback loop . In normal conditions, the p53 protein level is kept low by MDM2, which promotes p53 ubiquitination and its subsequent degradation . After stress stimuli, the MDM2-p53 interaction is disrupted, and p53 increases rapidly to activate p53 responses . The compound’s action disrupts this feedback loop, leading to increased levels of p53 and subsequent downstream effects such as growth arrest, DNA damage repair, and apoptosis .
Pharmacokinetics
It’s known that the compound competes for binding sites in the n-terminus of the mdm2 protein and p53 . This competition can block the binding between MDM2 and p53 and reduce the degradation of p53
Result of Action
The result of the compound’s action is the reactivation of the p53 pathway and the selective killing of tumor cells in a p53-dependent manner . This reactivation can lead to the induction of apoptosis of tumor cells, reversal of the immunosuppressive microenvironment, and triggering of immunogenic cell death .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For instance, overexpression of MDM2 by gene amplification or single nucleotide polymorphism is documented in many cancer types . The occurrence of p53 mutations and overexpression of MDM2 are usually mutually exclusive, supporting the notion that MDM2 overexpression is responsible for driving the cancer phenotype by abolishing p53 activity . Therefore, the compound’s action, efficacy, and stability can be influenced by the genetic makeup of the tumor cells.
properties
IUPAC Name |
2-[4-[(4R,5S)-2-(4-tert-butyl-2-ethoxyphenyl)-4,5-bis(4-chlorophenyl)-4,5-dimethylimidazole-1-carbonyl]piperazin-1-yl]-1-morpholin-4-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H49Cl2N5O4/c1-7-51-34-26-30(38(2,3)4)12-17-33(34)36-43-39(5,28-8-13-31(41)14-9-28)40(6,29-10-15-32(42)16-11-29)47(36)37(49)46-20-18-44(19-21-46)27-35(48)45-22-24-50-25-23-45/h8-17,26H,7,18-25,27H2,1-6H3/t39-,40+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJZBZZRLUQDRII-PVXQIPPMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(C)(C)C)C2=NC(C(N2C(=O)N3CCN(CC3)CC(=O)N4CCOCC4)(C)C5=CC=C(C=C5)Cl)(C)C6=CC=C(C=C6)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)C(C)(C)C)C2=N[C@]([C@](N2C(=O)N3CCN(CC3)CC(=O)N4CCOCC4)(C)C5=CC=C(C=C5)Cl)(C)C6=CC=C(C=C6)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H49Cl2N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90678914 | |
| Record name | 2-{4-[(4R,5S)-2-(4-tert-Butyl-2-ethoxyphenyl)-4,5-bis(4-chlorophenyl)-4,5-dimethyl-4,5-dihydro-1H-imidazole-1-carbonyl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90678914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
734.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
939983-14-9 | |
| Record name | 2-{4-[(4R,5S)-2-(4-tert-Butyl-2-ethoxyphenyl)-4,5-bis(4-chlorophenyl)-4,5-dimethyl-4,5-dihydro-1H-imidazole-1-carbonyl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90678914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



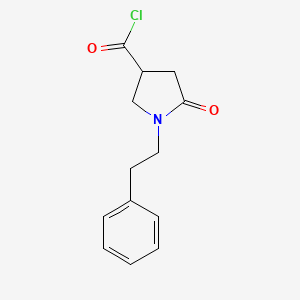
![3-propylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1392754.png)
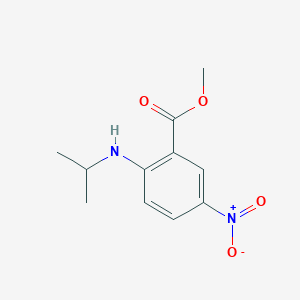
![3-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoic acid](/img/structure/B1392757.png)
![1-Thia-4-azaspiro[4.6]undecane hydrochloride](/img/structure/B1392758.png)
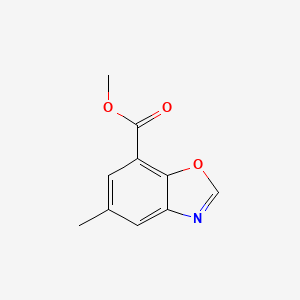
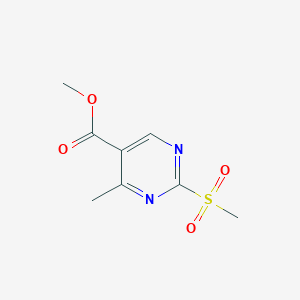

![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfinyl}aniline](/img/structure/B1392765.png)

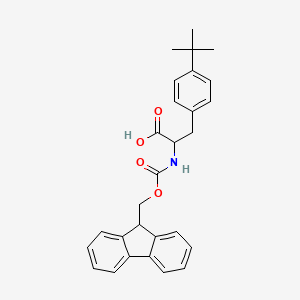
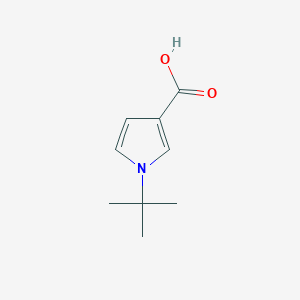
![Ethyl 3-oxo-1-thia-4-azaspiro[4.5]decane-6-carboxylate](/img/structure/B1392770.png)
